Home > Products > Screening Compounds P115366 > Dabigatran Etexilate N-Oxide Inner Salt
Dabigatran Etexilate N-Oxide Inner Salt - 1381757-44-3

Dabigatran Etexilate N-Oxide Inner Salt

Catalog Number: EVT-1478390
CAS Number: 1381757-44-3
Molecular Formula: C34H41N7O6
Molecular Weight: 643.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dabigatran Etexilate N-Oxide is a metabolite of Dabigatran Etexilate, an oral anticoagulant and direct thrombin inhibitor.

Dabigatran Etexilate Mesylate

  • Compound Description: Dabigatran etexilate mesylate is a prodrug and the active pharmaceutical ingredient in the anticoagulant medication Pradaxa. It acts as a direct thrombin inhibitor, preventing blood clot formation. [, , ] It is known for its efficacy in reducing stroke risk in patients with non-valvular atrial fibrillation. []

Dabigatran

  • Compound Description: Dabigatran is the active metabolite of Dabigatran Etexilate Mesylate. It is a potent and reversible direct thrombin inhibitor, effectively reducing the risk of blood clot formation. [, ]
  • Compound Description: DP-1 is a known degradation product of Dabigatran Etexilate Mesylate, identified in both acidic and basic hydrolysis studies. []
  • Compound Description: DP-2 is a novel degradation product of Dabigatran Etexilate Mesylate, first identified in hydrolysis studies. []
  • Compound Description: DP-3 is a new degradation product of Dabigatran Etexilate Mesylate, observed in both acidic and basic hydrolysis conditions. []
  • Compound Description: Compound I is a related substance of Dabigatran Etexilate, synthesized and characterized as part of research on potential impurities and synthetic pathways. []

N-Hexyl-4-nitrophenyl Carbonate

  • Compound Description: This compound serves as a novel synthon in an optimized synthesis of Dabigatran Etexilate Mesylate. It helps minimize the formation of specific impurities (20-27) often encountered in previous synthetic routes using n-hexyl chloroformate. []

Dabigatran Etexilate Glucuronate

  • Compound Description: This compound represents a glucuronide salt form of Dabigatran Etexilate. It is investigated for its potential in treating or preventing cardiovascular diseases. []
Overview

Dabigatran etexilate N-oxide inner salt is a significant compound in the field of anticoagulation therapy. It is primarily recognized as a prodrug that metabolizes into dabigatran, a direct thrombin inhibitor used to prevent thromboembolic events in patients with conditions such as atrial fibrillation. The compound is classified under anticoagulants and is notable for its ability to inhibit thrombin, thereby preventing clot formation.

Source and Classification

Dabigatran etexilate N-oxide inner salt is derived from dabigatran etexilate, which is synthesized through various chemical processes involving benzimidazole derivatives. The compound falls under the pharmacological classification of direct thrombin inhibitors. It has been approved for use in several countries for indications including the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment of deep vein thrombosis and pulmonary embolism .

Synthesis Analysis

Methods and Technical Details

The synthesis of dabigatran etexilate involves multiple steps, starting from specific benzimidazole derivatives. One notable method includes the use of 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid as a key intermediate. This approach not only reduces raw material costs but also minimizes waste production during synthesis, making it environmentally friendly and economically viable for large-scale production .

The general synthesis process can be summarized as follows:

  1. Formation of Intermediate Compounds: Reacting benzimidazole derivatives with appropriate reagents under controlled conditions.
  2. Condensation Reactions: Using condensing agents like 1-(3-diaminoaminopropyl)-3-ethylcarbodiimide hydrochloride to facilitate the formation of the desired compound.
  3. Purification: Employing techniques such as crystallization or chromatography to isolate and purify the final product.
Molecular Structure Analysis

Structure and Data

Dabigatran etexilate N-oxide inner salt has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula is C19H21N7O5C_{19}H_{21}N_{7}O_{5} with a molecular weight of approximately 421.4 g/mol. The structure features a benzimidazole core, which is critical for its interaction with thrombin.

Key structural features include:

  • Benzimidazole Ring: Essential for binding to thrombin.
  • Ester Functional Groups: Facilitate the prodrug's conversion to active dabigatran.
  • Amidine Group: Plays a role in the compound's solubility and bioactivity.
Chemical Reactions Analysis

Reactions and Technical Details

Dabigatran etexilate undergoes hydrolysis to convert into its active form, dabigatran. This reaction typically involves:

  • Hydrolysis of Ester Bonds: This is catalyzed by non-specific plasma and hepatic esterases, leading to the release of dabigatran.
  • Formation of Metabolites: Two intermediate metabolites are formed during this process, depending on which functional group is hydrolyzed first .
Dabigatran etexilate+H2ODabigatran+by products\text{Dabigatran etexilate}+H_2O\rightarrow \text{Dabigatran}+\text{by products}
Mechanism of Action

Process and Data

Dabigatran acts primarily by inhibiting thrombin, an enzyme crucial for blood coagulation. The mechanism involves:

  1. Binding to Thrombin: Dabigatran binds directly to thrombin's active site, preventing it from converting fibrinogen into fibrin, which is essential for clot formation.
  2. Inhibition of Fibrin Formation: By blocking thrombin activity, dabigatran effectively reduces the formation of clots in the bloodstream.

Pharmacokinetic studies indicate that after oral administration, dabigatran etexilate is rapidly absorbed and converted into dabigatran within one to two hours .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dabigatran etexilate N-oxide inner salt exhibits specific physical and chemical properties that are crucial for its functionality:

  • Solubility: It is soluble in acidic media (greater than 5% in 0.1 M hydrochloric acid) but poorly soluble in neutral or basic conditions (approximately 0.0003% at pH 7.4) .
  • Stability: The compound shows stability under various conditions but may degrade in certain environments, necessitating careful handling during formulation.
Applications

Scientific Uses

Dabigatran etexilate N-oxide inner salt is predominantly used in clinical settings for:

  • Anticoagulation Therapy: It is utilized to prevent strokes in patients with atrial fibrillation and to treat venous thromboembolism.
  • Research Applications: Studies involving dabigatran focus on understanding its interactions with thrombin and exploring potential new therapeutic uses or formulations.
Introduction to Dabigatran Etexilate N-Oxide Inner Salt

Background and Discovery of Dabigatran Derivatives

Dabigatran etexilate emerged from systematic efforts to develop orally bioavailable direct thrombin inhibitors (DTIs), addressing limitations of traditional anticoagulants like warfarin (narrow therapeutic window, frequent monitoring) and heparins (parenteral administration). The discovery pathway began with structure-based drug design leveraging X-ray crystallography data of thrombin-inhibitor complexes. Researchers identified a lead compound, dabigatran, exhibiting high affinity (Ki = 4.5 nM) and specificity for human α-thrombin through reversible binding at its active site [1]. However, dabigatran's high polarity hindered oral absorption. This challenge was overcome by developing the lipophilic prodrug dabigatran etexilate, which incorporates ester groups that undergo hydrolysis by carboxylesterases to release active dabigatran [1] [3].

During metabolic studies, several derivatives were characterized, including Dabigatran Etexilate N-Oxide Inner Salt. This compound arises from the oxidation of the pyridine nitrogen within the dabigatran moiety, representing a significant phase I metabolite. The discovery of such derivatives underscored the complex biotransformation pathways of dabigatran etexilate and necessitated detailed pharmacological evaluation to understand their potential impacts on drug efficacy and safety profiles [1] [6].

Table 1: Key Events in Dabigatran Derivative Development

YearEventSignificance
1992X-ray structure of thrombin-NAPAP complexEnabled rational design of benzamidine-based inhibitors
2002Identification of dabigatran as lead compoundHigh thrombin affinity (Ki 4.5 nM) and selectivity
2002Synthesis of dabigatran etexilate prodrugImproved oral bioavailability (3-7%) vs. dabigatran
2010sCharacterization of Dabigatran Etexilate N-Oxide and other metabolitesRevealed complex biotransformation pathways and impurity profiles

Nomenclature and Structural Classification

Dabigatran Etexilate N-Oxide Inner Salt is systematically named as:(Z)-2-(N-(3-ethoxy-3-oxopropyl)-2-(((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxamido)pyridine 1-oxide [6] [9]. Its molecular formula is C₃₄H₄₁N₇O₆, with a molecular weight of 643.73 g/mol [2] [6]. Structurally, it features a benzimidazole core linked to:

  • A pyridine N-oxide moiety
  • A hexyloxycarbonylguanidine group
  • An ethyl ester side chain

The critical structural modification is the N-oxidation of the pyridinyl nitrogen, converting it into a pyridine N-oxide. This oxidation increases polarity and influences electronic distribution, altering the molecule's physicochemical behavior compared to the parent drug. The "inner salt" designation indicates zwitterionic character, where protonation of the benzimidazole nitrogen and deprotonation of the N-oxide group create an internal charge balance [6] [9].

Table 2: Physicochemical Properties of Dabigatran Etexilate N-Oxide Inner Salt

PropertyValueMeasurement Conditions
Molecular Weight643.73 g/mol-
Density1.26 ± 0.1 g/cm³Predicted
pKa9.88 ± 0.46Predicted
SolubilityLow (hydrophilic salt form)-
CAS Registry Number1381757-44-3Unique chemical identifier

Role as a Metabolite in Anticoagulant Pharmacology

Dabigatran Etexilate N-Oxide Inner Salt is a pharmacologically relevant metabolite formed during the biotransformation of dabigatran etexilate. The metabolic pathway involves cytochrome P450-mediated oxidation (primarily CYP3A4) at the pyridinyl nitrogen, yielding the N-oxide derivative [1] [3] [6]. Unlike the active moiety dabigatran, this metabolite exhibits substantially reduced thrombin inhibitory activity (<10% of parent compound's potency) due to disrupted binding at thrombin's active site [3] [6].

Pharmacokinetic studies indicate that systemic exposure to this metabolite is generally low (<10% of total circulating dabigatran-related compounds) in patients with normal metabolic function. However, its formation may increase under conditions of altered CYP3A4 activity (e.g., coadministration with strong CYP3A4 inducers or inhibitors). Renal excretion plays a minor role in its elimination, contrasting with dabigatran itself, which relies predominantly (80%) on renal clearance [3] [7].

Table 3: Metabolic and Pharmacokinetic Parameters of Dabigatran Etexilate N-Oxide

ParameterDabigatran Etexilate N-OxideDabigatran (Active Moiety)
Formation PathwayCYP3A4 oxidationEsterase hydrolysis of prodrug
Thrombin Inhibition<10% of dabigatran's potencyKi = 4.5 nM
Plasma Protein Binding~35%Similar to dabigatran
Primary Elimination RouteHepatic metabolismRenal (80%)
Potential for AccumulationModerate (CYP-dependent)High in renal impairment

Significance in Impurity Profiling and Drug Development

In pharmaceutical quality control, Dabigatran Etexilate N-Oxide Inner Salt is designated as a specified impurity (e.g., "Impurity N" or "Impurity-7") in dabigatran etexilate formulations [5] [6]. Regulatory guidelines (ICH Q3A/B) require strict control of such impurities due to potential impacts on drug safety and efficacy. Its presence arises primarily from:

  • Oxidative degradation of the active pharmaceutical ingredient during storage
  • Incomplete purification during synthesis
  • Metabolic reflux in manufacturing processes [5] [6]

Analytical methods like LC-MS are essential for detecting and quantifying this impurity at threshold levels (typically <0.1% in final products). Studies demonstrate that forced degradation under oxidative conditions significantly increases N-oxide formation, highlighting the need for protective packaging and antioxidant excipients [4] [5]. The impurity's detection during stability testing serves as a critical quality indicator, as elevated levels may signal formulation instability or manufacturing inconsistencies [4] [6].

Structural characterization of this impurity also aids in synthetic route optimization. Patent literature describes improved processes to minimize N-oxide formation during dabigatran etexilate synthesis, such as controlled reaction atmospheres (inert gas purging) and low-temperature processing [10]. These refinements ensure compliance with regulatory impurity limits while maintaining the therapeutic integrity of the final product.

Properties

CAS Number

1381757-44-3

Product Name

Dabigatran Etexilate N-Oxide Inner Salt

Molecular Formula

C34H41N7O6

Molecular Weight

643.73

Synonyms

N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-Alanine Ethyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.